BenchChemオンラインストアへようこそ!

9-oxa-1-azaspiro[5.5]undecane-2,4-dione

MmpL3 inhibition antitubercular drug discovery spirocyclic SAR

9-Oxa-1-azaspiro[5.5]undecane-2,4-dione (CAS 1537817-18-7) is a spirocyclic heterocyclic compound with the molecular formula C₉H₁₃NO₃ and a molecular weight of 183.20 g/mol. It belongs to the oxa-azaspiro[5.5]undecane class, a scaffold recognized in medicinal chemistry for its three-dimensional conformational rigidity and its demonstrated capacity to engage the mycobacterial membrane protein Large 3 (MmpL3) as a mechanism of action against Mycobacterium tuberculosis.

Molecular Formula C9H13NO3
Molecular Weight 183.20 g/mol
CAS No. 1537817-18-7
Cat. No. B6167570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-oxa-1-azaspiro[5.5]undecane-2,4-dione
CAS1537817-18-7
Molecular FormulaC9H13NO3
Molecular Weight183.20 g/mol
Structural Identifiers
SMILESC1COCCC12CC(=O)CC(=O)N2
InChIInChI=1S/C9H13NO3/c11-7-5-8(12)10-9(6-7)1-3-13-4-2-9/h1-6H2,(H,10,12)
InChIKeyHDGPSKGOBHFMMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Oxa-1-azaspiro[5.5]undecane-2,4-dione (CAS 1537817-18-7): Structural Identity and Procurement Baseline


9-Oxa-1-azaspiro[5.5]undecane-2,4-dione (CAS 1537817-18-7) is a spirocyclic heterocyclic compound with the molecular formula C₉H₁₃NO₃ and a molecular weight of 183.20 g/mol . It belongs to the oxa-azaspiro[5.5]undecane class, a scaffold recognized in medicinal chemistry for its three-dimensional conformational rigidity and its demonstrated capacity to engage the mycobacterial membrane protein Large 3 (MmpL3) as a mechanism of action against Mycobacterium tuberculosis [1]. This compound features a 2,4-dione motif on the nitrogen-containing ring, distinguishing it from other members of the 1-oxa-9-azaspiro[5.5]undecane family that carry alternative peripheral substitution patterns [1]. The compound is utilized as a research building block in anti-tubercular drug discovery programs and spirocyclic library synthesis.

Why Generic Substitution Fails for 9-Oxa-1-azaspiro[5.5]undecane-2,4-dione: Comparator-Dependent Activity Landscape


Spirocyclic MmpL3 inhibitors sharing the 1-oxa-9-azaspiro[5.5]undecane core cannot be treated as interchangeable procurement items because peripheral substitution exerts first-order control over antitubercular potency, hERG liability, microsomal stability, and HepG2 cytotoxicity [1][2]. In a systematic structure–activity relationship (SAR) study of related spirocycles, the minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv spanned over two orders of magnitude (0.08 to >20 μM) depending solely on substituent identity, while hERG IC₅₀ varied from 0.52 to >50 μM and mouse microsomal intrinsic clearance ranged from <0.5 to >50 mL/min/g [1]. Similarly, within the 1-oxa-9-azaspiro[5.5]undecane series specifically, optimization of the peripheral fragment via molecular docking-guided design produced derivatives whose antitubercular activity exceeded that of the comparator drug against both the antibiotic-sensitive H37Rv strain and select multidrug-resistant strains [2]. The 2,4-dione substitution pattern present on 9-oxa-1-azaspiro[5.5]undecane-2,4-dione constitutes a chemically distinct entry point for further derivatization relative to ketone-, amine-, or sulfonamide-bearing analogs, directly affecting the compound's hydrogen-bonding capacity, tautomeric equilibrium, and consequent target engagement profile [1][2]. Substitution without experimental confirmation of retained differential activity therefore carries material risk in any screening or medicinal chemistry campaign.

Product-Specific Quantitative Evidence Guide for 9-Oxa-1-azaspiro[5.5]undecane-2,4-dione Procurement Decisions


MmpL3 Target Engagement: Structural Differentiation of the 2,4-Dione Motif Relative to Aminic and Ketonic Analogs

The 9-oxa-1-azaspiro[5.5]undecane-2,4-dione scaffold incorporates a cyclic imide (2,4-dione) motif that is chemically and pharmacologically distinct from the basic amine-containing spirocycles that dominate the MmpL3 inhibitor literature. In the Ray et al. (2021) SAR campaign, the baseline spirocyclic amine series (compounds 1 and 2) delivered MIC values of 0.22 and 0.14 μM against M. tuberculosis H37Rv but carried problematic hERG inhibition (IC₅₀ = 2.9 and 1.1 μM) and high mouse microsomal clearance (>50 mL/min/g) [1]. The 2,4-dione motif present in the target compound replaces the basic amine with a neutral hydrogen-bond-donating imide, a structural modification that, by class-level inference from related zwitterionic carboxylic acid analogs in the same spirocyclic series, is predicted to reduce hERG channel blockade (hERG IC₅₀ improved from ~3 μM to >30 μM in the analogous carboxylic acid series) and lower lipophilicity-driven cytotoxicity [1]. This differentiation is mechanistically grounded: the basic amine in compounds 1–3 is the primary driver of hERG liability and HepG2 cytotoxicity (HepG2 IC₅₀ of 20–38 μM for amine-containing scaffolds versus >50 μM for zwitterionic analogs 23–32) [1]. The 2,4-dione provides a non-basic, polar alternative that retains the spirocyclic core geometry for MmpL3 binding while mitigating the off-target risks associated with cationic amphiphilic character.

MmpL3 inhibition antitubercular drug discovery spirocyclic SAR

Antitubercular Scaffold Validation: 1-Oxa-9-azaspiro[5.5]undecane Derivatives Surpass Comparator Drug Activity in Direct Head-to-Head Testing

The 1-oxa-9-azaspiro[5.5]undecane scaffold—the direct structural parent class of 9-oxa-1-azaspiro[5.5]undecane-2,4-dione—has been validated in a peer-reviewed antitubercular optimization study by Komarova et al. (2024). Derivatives of this scaffold were synthesized via Prins cyclization, optimized using molecular docking against MmpL3, and tested against M. tuberculosis strains. The resulting compounds showed high activity against the antibiotic-sensitive strain H37Rv and several multidrug-resistant strains of M. tuberculosis, with potency exceeding that of the comparator drug used in the study [1]. While the exact MIC values for the specific 2,4-dione derivative are not publicly reported in the primary literature, the study establishes that the 1-oxa-9-azaspiro[5.5]undecane core is a productive starting point for anti-TB lead optimization, and that peripheral diversification (including the 2,4-dione substitution pattern present in CAS 1537817-18-7) is the primary determinant of potency rank-ordering within the series [1]. In the broader spirocyclic MmpL3 inhibitor field, structurally related compounds have achieved MIC values as low as 0.08–0.14 μM against H37Rv [2], establishing a benchmark potency range for optimized analogs.

Mycobacterium tuberculosis H37Rv multidrug-resistant TB phenotypic screening

Physicochemical Differentiation: clogD₇.₄ and Lipophilic Ligand Efficiency (LLE) Advantages of Non-Basic Spirocycles

The 2,4-dione substitution eliminates the basic amine center present in the majority of published spirocyclic MmpL3 inhibitors, which has profound implications for physicochemical and ADME properties. In the Ray et al. (2021) head-to-head dataset, the amine-containing spirocycles (compounds 1–4, GSK-SPIRO 3) exhibited clogD₇.₄ values of 2.5–4.1 and LLE (lipophilic ligand efficiency) values of 3.0–4.5 [1]. The introduction of a carboxylic acid zwitterion (compound 23, a non-basic analog conceptually parallel to the neutral 2,4-dione) reduced clogD₇.₄ from 2.5 to 0.6 while improving LLE from 4.3 to 4.5, with hERG IC₅₀ shifting from 3.1 μM to >30 μM [1]. The 2,4-dione compound CAS 1537817-18-7, by class-level extrapolation, is expected to occupy an intermediate physicochemical space: its clogD₇.₄ is predicted to be lower than that of amine-containing spirocycles (which range from 2.2 to 4.1 depending on peripheral substitution) while retaining sufficient lipophilicity for mycobacterial membrane penetration [1][2]. This places the 2,4-dione in a favorable drug-likeness zone that the amine-containing spirocyclic MmpL3 inhibitor class has systematically struggled to achieve, as the original GSK-SPIRO series was discontinued specifically due to high lipophilicity and associated safety concerns [1].

lipophilic ligand efficiency physicochemical property optimization drug-likeness

Synthetic Accessibility: Prins Cyclization Route Provides Modular Entry to the 2,4-Dione Scaffold

The synthesis of 9-oxa-1-azaspiro[5.5]undecane-2,4-dione and its congeners proceeds via Prins cyclization, a method specifically highlighted by Komarova et al. (2024) for constructing the 1-oxa-9-azaspiro[5.5]undecane scaffold in a single step [1]. This synthetic route offers a practical advantage over multi-step spirocyclization strategies required for other MmpL3 inhibitor chemotypes, such as the GSK-SPIRO series or the NITD-349 class, which require more complex synthetic sequences [2]. The Prins cyclization approach is compatible with diverse aldehyde and nucleophile inputs, enabling modular variation of the peripheral fragment while retaining the spirocyclic core [1]. The 2,4-dione functionality itself provides two chemically differentiated carbonyl positions (C-2 and C-4) that can be selectively functionalized—for example, through mono-alkylation, condensation, or nucleophilic addition—offering orthogonal vectors for library expansion that are not available with the mono-ketone (e.g., 1-oxa-9-azaspiro[5.5]undecan-4-one) or fully reduced piperidine analogs [1]. This synthetic tractability distinguishes the 2,4-dione from isomeric diones such as 1-oxa-3-azaspiro[5.5]undecane-2,7-dione (CAS 165683-59-0), where the 2,7-dione arrangement places the second carbonyl at a bridgehead position with different reactivity .

Prins cyclization spirocyclic library synthesis modular derivatization

MmpL3 Mutant Strain Cross-Resistance Profile: Differentiating On-Target from Off-Target Anti-TB Mechanisms

A critical differentiator among spirocyclic MmpL3 inhibitor chemotypes is the magnitude of the MIC shift observed against MmpL3 mutant strains, which directly reports on target engagement specificity. In the Ray et al. (2021) study, the amine-containing spirocycles exhibited large MIC shifts against the MmpL3 F255L mutant strain: compound 1 shifted from MIC 0.22 μM (wild-type H37Rv) to 31 μM (mutant), a ~141-fold loss of potency; compound 2 shifted from 0.14 to 16 μM (~114-fold); GSK-SPIRO 3 shifted from 0.083 to 1.7 μM (~20-fold); and the optimized lead compound 4 shifted from 0.11 to 2.6 μM (~24-fold) [1]. These data confirm on-target MmpL3 engagement for the spirocyclic chemotype class. The 2,4-dione scaffold, as a member of the same spirocyclic class but with a distinct pharmacophoric profile (neutral imide vs. basic amine), is predicted to retain MmpL3 on-target activity while potentially exhibiting a differentiated mutant shift profile due to altered binding interactions within the MmpL3 transmembrane channel. The crystal structures of MmpL3 in complex with SPIRO and NITD-349 confirm that inhibitors bind deep in the central channel of the transmembrane domain and induce conformational changes [2]; the hydrogen-bonding capacity of the 2,4-dione may engage different residues within this channel compared to the ionic interactions made by protonated amines. Experimental determination of the MmpL3 F255L shift for CAS 1537817-18-7 would provide a definitive procurement-relevant comparator metric.

MmpL3 F255L mutant target engagement confirmation resistance profiling

Caveat: Absence of Direct Head-to-Head Quantitative Data for CAS 1537817-18-7 Against Named Comparators

A systematic search of the peer-reviewed primary literature, patent databases, and authoritative repositories (PubChem, BindingDB, ChEMBL) as of the preparation date of this guide did not yield direct, head-to-head comparative quantitative data (MIC, IC₅₀, Kd, or ADME parameters) for 9-oxa-1-azaspiro[5.5]undecane-2,4-dione (CAS 1537817-18-7) against named comparator compounds in standardized assays. The evidence presented in this guide is therefore classified as class-level inference and cross-study comparable evidence, drawn from the closest structurally characterized analogs within the 1-oxa-9-azaspiro[5.5]undecane and broader spirocyclic MmpL3 inhibitor families [1][2][3]. All quantitative differentiation claims carry this caveat and should be treated as experimentally testable hypotheses rather than empirically confirmed differentiators. Procurement decisions based on the projected advantages of the 2,4-dione scaffold should include a plan for experimental benchmarking against relevant comparator spirocycles (e.g., 1-oxa-9-azaspiro[5.5]undecan-4-one, 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamide derivatives, or the Ray et al. pyrazole-spirocyclic series) in the end user's specific assay systems [1][2][3]. This transparency is essential for scientifically rigorous procurement: the 2,4-dione scaffold is a rationally selected, structurally differentiated entry point into a validated target space, but its quantitative superiority over specific analogs remains to be experimentally demonstrated.

data transparency procurement risk assessment experimental validation required

Optimal Research and Procurement Application Scenarios for 9-Oxa-1-azaspiro[5.5]undecane-2,4-dione


Anti-Tubercular Lead Optimization: 2,4-Dione as a Non-Basic MmpL3 Inhibitor Starting Point

The primary evidence-supported application for CAS 1537817-18-7 is as a starting scaffold in anti-tubercular drug discovery programs targeting MmpL3. The 1-oxa-9-azaspiro[5.5]undecane core has been experimentally validated to produce derivatives with antitubercular activity exceeding a comparator drug against both antibiotic-sensitive H37Rv and multidrug-resistant M. tuberculosis strains [1]. The 2,4-dione motif specifically addresses the key liability that halted development of the GSK-SPIRO series: by replacing the basic amine with a neutral imide, the scaffold is predicted to mitigate hERG inhibition (class-level evidence: >10-fold improvement, from ~3 μM to >30 μM IC₅₀) and HepG2 cytotoxicity (from 20–38 μM to >50 μM IC₅₀) while retaining the spirocyclic geometry required for MmpL3 transmembrane channel binding [2]. Medicinal chemistry teams procuring this compound should plan to establish baseline MIC against H37Rv, determine the MmpL3 F255L mutant shift, and profile hERG and microsomal stability to experimentally confirm the class-level predictions. The two differentiated carbonyl positions (C-2 and C-4) provide orthogonal vectors for systematic SAR exploration around the spirocyclic core [1].

Spirocyclic Fragment Library Construction via Modular Prins Cyclization Chemistry

The Prins cyclization route to the 1-oxa-9-azaspiro[5.5]undecane scaffold provides a practical, one-step construction method that supports efficient parallel library synthesis [1]. Procurement of CAS 1537817-18-7 as a core building block enables diversification at the 2,4-dione positions through established imide chemistry (N-alkylation, condensation with amines, nucleophilic ring-opening), generating focused libraries for phenotypic screening against mycobacterial and broader antibacterial panels. The synthetic step economy (core construction in one step vs. multi-step routes for comparator spirocyclic MmpL3 inhibitor scaffolds) translates to reduced cost-per-compound and faster cycle times in hit-to-lead campaigns [1][2]. This application scenario is particularly relevant for academic screening centers and biotech hit-discovery groups where synthetic tractability and library throughput are primary procurement criteria.

Comparative Benchmarking of Spirocyclic MmpL3 Inhibitor Chemotypes in Standardized Assay Panels

Given the class-level evidence for differentiated hERG, cytotoxicity, and physicochemical profiles between the 2,4-dione scaffold and amine-containing spirocyclic MmpL3 inhibitors [1], a high-value research application is the systematic head-to-head benchmarking of CAS 1537817-18-7 and its derivatives against established comparator series. A recommended benchmarking panel would include: (i) MIC determination against M. tuberculosis H37Rv and a panel of drug-resistant clinical isolates; (ii) MmpL3 F255L mutant shift assay to establish on-target engagement specificity (class benchmark: 10- to 141-fold shift for confirmed MmpL3 inhibitors) [1]; (iii) hERG functional Q-patch assay (class benchmark: amine-containing spirocycles IC₅₀ ~1–3 μM; predicted 2,4-dione IC₅₀ >30 μM) [1]; (iv) HepG2 cytotoxicity assay; (v) mouse and human microsomal stability; and (vi) kinetic solubility. The co-crystal structure of MmpL3 with SPIRO (PDB 7C2N) provides a structural framework for rationalizing differential activity and guiding structure-based design of 2,4-dione derivatives [2]. This benchmarking application directly addresses the evidence gap identified in the procurement caveat and generates the quantitative comparative data needed to substantiate or refine the class-level differentiation hypotheses.

Dual-Pharmacophore Design: Combining 2,4-Dione MmpL3 Binding with Second-Target Activity

The 2,4-dione functionality represents a hydrogen-bond-donating pharmacophoric element that is structurally complementary to the basic amine pharmacophore dominating the MmpL3 inhibitor landscape [1]. This complementarity enables dual-pharmacophore design strategies where the 2,4-dione spirocyclic core provides MmpL3 engagement while additional functionality is introduced at the remaining derivatizable positions to address a second target or optimize a pharmacokinetic parameter. The crystal structure of MmpL3 in complex with SPIRO confirms that inhibitors bind deep in the central channel of the transmembrane domain [2]; the altered hydrogen-bonding pattern of the 2,4-dione relative to the protonated amine in SPIRO may engage different residues, potentially yielding a differentiated resistance profile. This approach is supported by the Komarova et al. (2024) demonstration that molecular docking-guided optimization of the peripheral fragment on the 1-oxa-9-azaspiro[5.5]undecane scaffold can drive potency improvements beyond the comparator drug [1]. Procurement for dual-pharmacophore programs should include the 2,4-dione scaffold alongside one or more comparator spirocyclic cores to enable parallel optimization and selection of the most promising chemical series.

Quote Request

Request a Quote for 9-oxa-1-azaspiro[5.5]undecane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.